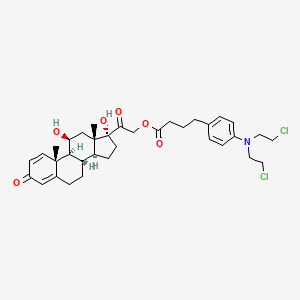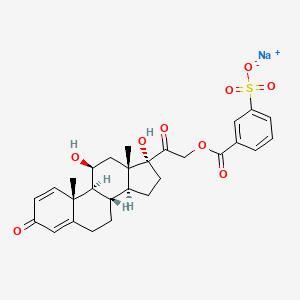![molecular formula C31H34N6O4 B1679125 (2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide CAS No. 204066-82-0](/img/structure/B1679125.png)
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide
Vue d'ensemble
Description
PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors. PD 168368 is selective for NMB receptors over those for related peptide agonists, including bombesin and gastrin-releasing peptide. It is also an agonist of formyl-peptide receptors (FPRs) at higher concentrations (EC50s = 0.57 and 0.24 µM for FPR1 and FPR2, respectively). PD 168368 induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells and blocks neovascularization and cancer cell growth in breast cancer xenograft tumors in mice.
PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors.
Applications De Recherche Scientifique
Antagonist of Neuromedin B (NMB) Receptors
PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors . It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors . It shows selectivity for NMB receptors over those for related peptide agonists, including bombesin and gastrin-releasing peptide .
Selectivity Over Gastrin-Releasing Peptide Receptor (GRP-R)
PD 168368 displays 40-fold selectivity over the gastrin-releasing peptide receptor (GRP-R, BB2) . It also shows >300-fold selectivity over BRS-R (BB3) .
Inhibition of Cell Proliferation
PD 168368 has been found to inhibit the proliferation of rat glioma cells . This suggests potential applications in cancer research and treatment.
Agonist of Formyl-Peptide Receptors (FPRs)
At higher concentrations, PD 168368 acts as an agonist of formyl-peptide receptors (FPRs) . This could have implications in immune response regulation.
Induction of Cell Cycle Arrest and Apoptosis
PD 168368 has been shown to induce cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells . This indicates its potential use in cancer therapeutics.
Inhibition of Neovascularization and Cancer Cell Growth
PD 168368 has been found to block neovascularization and cancer cell growth in breast cancer xenograft tumors in mice . This suggests its potential role in anti-angiogenic therapies.
Suppression of Migration and Invasion of Cancer Cells
PD 168368 has been reported to suppress the migration and invasion of the human breast cancer cell line MDA-MB-231 . It also reduces epithelial-mesenchymal transition (EMT) of breast cancer cells by E-cadherin upregulation and vimentin downregulation .
Inhibition of Migration and Invasiveness in Breast Cancer Cells
At a concentration of 5 μM, PD 168368 inhibits migration and invasiveness in breast cancer cells . This suggests its potential use in limiting the spread of cancer cells.
Mécanisme D'action
Target of Action
PD 168368 is a potent, competitive, and selective antagonist of the neuromedin B receptor (NMB-R) with a Ki of 15–45 nM . It also acts as an antagonist for the gastrin-releasing peptide receptor (GRPR) with an IC50 of 3500 nM . Additionally, PD 168368 is a mixed agonist for FPR1, FPR2, and FPR3 with EC50s of 0.57, 0.24, and 2.7 nM, respectively .
Mode of Action
PD 168368 interacts with its targets by competitively binding to the neuromedin B receptor (NMB-R), thereby inhibiting the receptor’s function . It also acts as an antagonist for the gastrin-releasing peptide receptor (GRPR), reducing its activity . As an agonist for FPR1, FPR2, and FPR3, PD 168368 stimulates these receptors, enhancing their activity .
Biochemical Pathways
PD 168368 affects several biochemical pathways. It inhibits the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, PD 168368 can suppress the growth and proliferation of cancer cells .
Result of Action
PD 168368 has been shown to suppress the migration and invasion of the human breast cancer cell line MDA-MB-231 . It reduces epithelial-mesenchymal transition (EMT) of breast cancer cells by upregulating E-cadherin and downregulating vimentin . In addition, PD 168368 potently inhibits in vivo metastasis of breast cancer .
Propriétés
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXUTWMFMAQJO-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




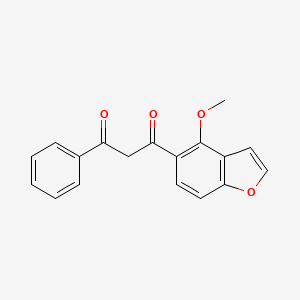



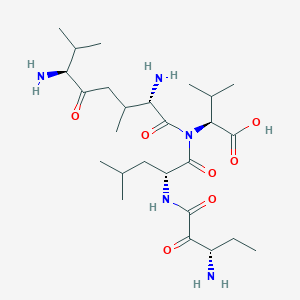



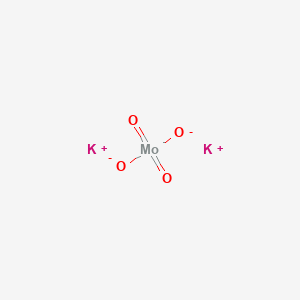
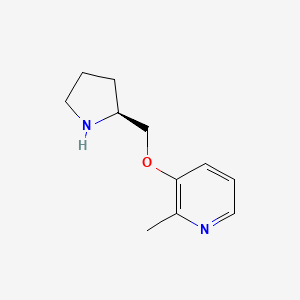
![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)
